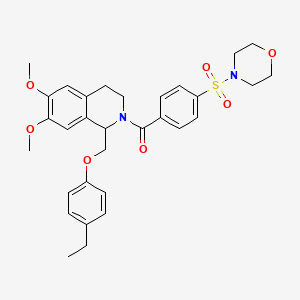

(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O7S/c1-4-22-5-9-25(10-6-22)40-21-28-27-20-30(38-3)29(37-2)19-24(27)13-14-33(28)31(34)23-7-11-26(12-8-23)41(35,36)32-15-17-39-18-16-32/h5-12,19-20,28H,4,13-18,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBLWRVTTJZZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule known for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H28N2O5S

- Molecular Weight : 448.54 g/mol

Anticancer Properties

Research has indicated that the compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of proliferation |

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown neuroprotective effects in vitro. It was tested in models of oxidative stress and neuroinflammation, revealing a reduction in reactive oxygen species (ROS) and inflammatory cytokines.

| Model | Concentration (µM) | Outcome |

|---|---|---|

| SH-SY5Y Cells | 5 | Reduced ROS levels by 30% |

| BV2 Microglia Cells | 10 | Decreased TNF-alpha secretion by 40% |

The biological activity of the compound is linked to its ability to interact with various molecular targets. Notably, it has been found to inhibit the activity of specific kinases involved in cancer cell signaling pathways. Additionally, it modulates the expression of genes associated with apoptosis and inflammation.

Key Mechanisms:

- Inhibition of Kinases : The compound acts as a kinase inhibitor, disrupting signaling pathways that promote tumor growth.

- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates.

- Neurodegenerative Disorders : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone, and what key reagents are involved?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including:

- Copolymerization : Analogous to P(CMDA-DMDAAC)s synthesis, where monomer ratios (e.g., CMDA and DMDAAC) and initiators (e.g., ammonium persulfate) are critical for controlling molecular weight and functionality .

- Pd-catalyzed cross-coupling : As seen in quinoline derivatives, PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands (e.g., PCy₃) can facilitate aryl-aryl bond formation, while 2 M K₂CO₃ in DMF acts as a base .

- Halogenation and substitution : Sodium ethoxide in ethanol may mediate nucleophilic substitution, as in triazole-thioether syntheses .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm, methoxy groups at δ ~3.8 ppm) to confirm substituent positions, as demonstrated for isoquinoline analogs .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- IR spectroscopy : Peaks near 1650–1700 cm⁻¹ for ketone C=O and 1150–1250 cm⁻¹ for sulfonyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Gloves, lab coats, and goggles, as per SDS guidelines for structurally similar sulfonyl-containing compounds .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation, as advised for morpholino derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary parameters like temperature (e.g., 60–100°C for copolymerization), initiator concentration, and solvent polarity .

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (PCy₃ vs. PPh₃) to enhance cross-coupling efficiency .

- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

- Methodology :

- Kinase inhibition assays : Use ATP-binding assays (e.g., ADP-Glo™) given the morpholinosulfonyl group’s potential interaction with kinase active sites .

- COX-2 inhibition : Fluorescent-based assays (e.g., Cayman Chemical Kit) due to structural similarity to sulfonyl-containing COX-2 inhibitors .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or kinases (e.g., EGFR, PDB ID: 1M17), focusing on sulfonyl and isoquinoline moieties .

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability and conformational changes .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodology :

- Reproducibility checks : Replicate reactions under identical conditions (e.g., inert atmosphere, strict temperature control) .

- Advanced analytics : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .

Q. What methodologies assess the compound’s environmental persistence or biodegradation?

- Methodology :

- TOC analysis : Measure total organic carbon reduction in aqueous solutions over time to estimate biodegradability .

- Microbial assays : Incubate with soil or wastewater microbial consortia and monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.